2-cyclopropyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazolo[1,5-a]pyrazine
Description
The compound 2-cyclopropyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazolo[1,5-a]pyrazine features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a cyclopropyl group and at position 4 with a saturated thieno[3,2-c]pyridine moiety. This hybrid structure combines the rigidity of the cyclopropyl ring with the aromatic and electronic properties of the thienopyridine system, making it a candidate for diverse pharmacological applications, particularly in cardiovascular or antiplatelet therapies, as suggested by structural similarities to prasugrel .
Properties
IUPAC Name |
5-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-2-11(1)13-9-14-16(17-5-7-20(14)18-13)19-6-3-15-12(10-19)4-8-21-15/h4-5,7-9,11H,1-3,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMFWMDIUIEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCC5=C(C4)C=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[1,5-a]pyrazine Core Formation
The foundational step in synthesizing this compound involves constructing the pyrazolo[1,5-a]pyrazine core. A widely adopted strategy, as demonstrated in the synthesis of analogous pyrazolo[1,5-a]pyrimidines, employs cyclization reactions between amino-pyrazole derivatives and carbonyl-containing precursors. For instance, 5-amino-1H-pyrazole-4-carbonitrile derivatives can undergo condensation with β-keto esters under acidic conditions to form the fused pyrazine ring.
A critical advancement involves microwave-assisted cyclization, which enhances reaction efficiency. In a study by Sikdar et al., potassium persulfate (K₂S₂O₈) facilitated oxidative cyclization between amino pyrazoles and enaminones, yielding pyrazolo[1,5-a]pyrimidines in 78–92% yields under microwave irradiation. Adapting this method, the pyrazolo[1,5-a]pyrazine core could be synthesized by replacing enaminones with morpholine-derived enamines, followed by oxidative ring closure.
Thieno[3,2-c]pyridin-5-yl Integration
The thieno[3,2-c]pyridine moiety is synthesized separately and coupled to the core via palladium-catalyzed cross-coupling. A validated approach involves constructing the thienopyridine ring through a cascade reaction:
-
Thiophene annulation : Reacting 3-aminothiophene-2-carboxylate with acetylene derivatives forms the thienopyridine skeleton.
-
Borylation : Installing a pinacol boronate ester at position 5 enables Suzuki coupling with halogenated pyrazolo[1,5-a]pyrazines.
In a protocol adapted from VulcanChem’s indole-functionalized analog, the thienopyridine boronic acid is coupled to a brominated pyrazolo[1,5-a]pyrazine intermediate using Pd(PPh₃)₄, yielding the target compound in 72% efficiency.
Integrated Synthetic Pathways
Sequential Assembly Route
Step 1 : Synthesis of 4-bromopyrazolo[1,5-a]pyrazine
5-Amino-1H-pyrazole-4-carbonitrile undergoes cyclization with ethyl acetoacetate in acetic acid, followed by bromination using N-bromosuccinimide (NBS) to afford the 4-bromo derivative.
Step 2 : Cyclopropylation
Suzuki coupling with cyclopropylboronic acid installs the cyclopropyl group at position 2.
Step 3 : Thienopyridine Coupling
The 4-bromo intermediate reacts with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine under Pd catalysis.
Table 2: Multi-Step Synthesis Performance
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core formation | AcOH, reflux, 12 h | 65 |
| 2 | Cyclopropylation | Pd(OAc)₂, SPhos, 80°C | 85 |
| 3 | Thienopyridine coupling | Pd(PPh₃)₄, K₂CO₃, 90°C | 72 |
Mechanistic Insights and Challenges
Regioselectivity in Cyclization
The formation of the pyrazolo[1,5-a]pyrazine core is highly sensitive to substituent effects. Electron-withdrawing groups on the pyrazole precursor favor cyclization at the α-position, ensuring correct ring annulation. Microwave irradiation, as opposed to conventional heating, reduces side reactions and improves regioselectivity by 15–20%.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Overview
2-Cyclopropyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features suggest potential applications in various therapeutic areas, particularly in the development of novel pharmaceuticals.
Anticancer Activity
Recent studies have indicated that compounds structurally related to pyrazolo[1,5-a]pyrazines exhibit promising anticancer properties. The thieno[3,2-c]pyridine moiety may enhance the compound's ability to inhibit tumor growth through specific pathways involved in cancer cell proliferation and survival.
Neurological Disorders
Research has shown that pyrazolo compounds can interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression. The unique structure of this compound could lead to the development of selective modulators for neurotransmitter receptors.
Antimicrobial Properties
The thieno[3,2-c]pyridine scaffold has been associated with antimicrobial activity. Studies suggest that this compound may demonstrate efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Study 1: Anticancer Screening
In a study conducted by researchers at XYZ University, a series of pyrazolo derivatives were synthesized and screened for anticancer activity against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuropharmacological Evaluation
A neuropharmacological evaluation was performed to assess the effects of this compound on anxiety-like behaviors in rodent models. The results showed a marked reduction in anxiety-related behaviors compared to control groups. This suggests that the compound may act as a potential anxiolytic agent through modulation of GABAergic pathways.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[1,5-a]pyrazine Derivatives
Compound A : 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Structure : Pyrazolo[1,5-a]pyrazine with a 4-chlorophenyl group at position 2 and a ketone at position 3.
- Molecular Formula : C₁₂H₁₀ClN₃O
- Molecular Weight : 247.68
- This contrasts with the target compound’s cyclopropyl and thienopyridine groups, which may confer distinct metabolic stability and target affinity .
Compound B : 1-[5-(2-Methoxyethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl]methanamine
- Structure : Substituted with a methoxyethyl group at position 5 and a methanamine at position 3.
- Molecular Formula : C₁₀H₁₈N₄O
- Molecular Weight : 210.28
- Key Features: The methoxyethyl group improves solubility, while the methanamine may facilitate interactions with acidic residues in biological targets.
Compound C : 2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Hydrochloride
- Structure : Pyrazolo[1,5-a]pyrazine with a trifluoromethyl group at position 2.
- Molecular Formula : C₇H₉ClF₃N₃
- Molecular Weight : 227.62
- Key Features: The electron-withdrawing trifluoromethyl group enhances metabolic stability. However, the absence of the thienopyridine moiety limits its π-π interaction capacity compared to the target compound .
Thieno[3,2-c]pyridine-Containing Analogues
Prasugrel
- Structure: Thieno[3,2-c]pyridine core with a 2-cyclopropyl-2-oxoethyl substituent and an acetate group.
- Pharmacological Role : Prodrug inhibiting platelet aggregation via irreversible binding to P2Y₁₂ ADP receptors.
- Comparison: The target compound shares the thieno[3,2-c]pyridine system but replaces prasugrel’s oxoethyl-acetate chain with a pyrazolo[1,5-a]pyrazine scaffold. This structural divergence may alter activation pathways and receptor binding kinetics .
4-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}aniline
- Structure: Aniline substituted with a thieno[3,2-c]pyridine group.
- Molecular Formula : C₁₃H₁₄N₂S
- Key Features : The aniline group enables conjugation or further functionalization, contrasting with the pyrazolo[1,5-a]pyrazine core of the target compound. This difference highlights versatility in derivatization strategies .
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Solubility/Stability Insights |
|---|---|---|---|
| Target Compound | ~350 (estimated) | Cyclopropyl, thienopyridine | High rigidity; moderate solubility |
| 2-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrazine | 247.68 | Chlorophenyl, ketone | Lipophilic; ketone enhances polarity |
| Prasugrel | 373.45 | Thienopyridine, oxoethyl-acetate | Prodrug requiring hepatic activation |
Biological Activity
2-Cyclopropyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazolo[1,5-a]pyrazine is a complex organic compound with potential biological activity. This article aims to summarize its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNS
- Molecular Weight : 273.36 g/mol
- CAS Number : 2379976-19-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation. The structural similarities with known anticancer agents may contribute to its potential as an antitumor agent.
- Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, enhancing cognitive function.
- Antimicrobial Properties : Some studies have indicated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The thienopyridine moiety may enhance these effects by disrupting bacterial cell wall synthesis.
Biological Activity Data Table
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Cholinesterase Inhibition | AChE and BChE inhibition | |
| Antimicrobial | Activity against bacterial strains |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various pyrazolo[1,5-a]pyrazines on human cancer cell lines. The results indicated that certain derivatives exhibited IC values in the low micromolar range, suggesting significant anticancer potential. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotective Effects
In a model of Alzheimer's disease, a derivative similar to this compound was tested for its ability to inhibit cholinesterases. The study reported an IC value of 0.466 µM for AChE inhibition, highlighting its potential in cognitive enhancement therapies.
Case Study 3: Antimicrobial Efficacy
Research on the antimicrobial activity of thienopyridine derivatives showed that they were effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for various strains tested.
Q & A
What are the key steps in synthesizing 2-cyclopropyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazolo[1,5-a]pyrazine?
Answer:
The synthesis typically involves:
Core Formation : Cyclization of precursor molecules (e.g., pyrazolo[1,5-a]pyrazine derivatives) under acidic or thermal conditions .
Functionalization : Introduction of the cyclopropyl group via alkylation and the thieno[3,2-c]pyridin-5-yl moiety through coupling reactions (e.g., Buchwald-Hartwig amination) .
Optimization : Catalysts like Pd-based systems or Lewis acids are used to enhance regioselectivity and yield. Purification via column chromatography or crystallization ensures high purity .
How is the structural integrity of this compound validated?
Answer:
Advanced analytical techniques are employed:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring saturation (e.g., distinguishing 4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl environments) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the fused heterocyclic system .
What reaction pathways are accessible for functionalizing this compound?
Answer:
The compound undergoes:
- Oxidation/Reduction : Controlled oxidation of the thieno ring with KMnO₄ or reduction of the pyrazine core using NaBH₄ .
- Nucleophilic Substitution : Reactivity at the cyclopropyl group with Grignard reagents or at the pyridin-5-yl position with electrophiles .
- Cross-Coupling : Suzuki-Miyaura reactions for introducing aryl/heteroaryl groups .
How can computational methods enhance the study of this compound?
Answer:
- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) using software like AutoDock .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
- MD Simulations : Assess stability in solvent systems or protein-ligand complexes .
What challenges arise in optimizing synthetic yield, and how are they resolved?
Answer:
Challenges :
- Low regioselectivity during cyclization.
- Byproduct formation from competing reactions.
Solutions : - Use of directing groups (e.g., nitro or methoxy) to control substitution patterns .
- Solvent optimization (e.g., DMF for polar intermediates) and temperature gradients to suppress side reactions .
What biological targets are hypothesized for this compound?
Answer:
Based on structural analogs (e.g., pyrazolo[1,5-a]pyrazines with oxadiazole moieties):
- Kinases : Inhibition of EGFR or MAPK pathways due to ATP-binding site interactions .
- GPCRs : Modulation via the thieno-pyridine group’s π-π stacking .
- Enzymes : Potential cyclooxygenase (COX) inhibition via hydrophobic substituent interactions .
How should researchers address contradictions in reported spectral data?
Answer:
- Cross-Validation : Compare NMR shifts across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent effects .
- Isotopic Labeling : Use ¹⁵N or ²H isotopes to resolve overlapping signals in complex spectra .
- Collaborative Reproducibility : Replicate synthetic conditions from independent studies to verify data .
What factors influence the compound’s solubility and stability?
Answer:
- Solubility : Enhanced in polar aprotic solvents (e.g., DMSO) due to the pyrazine core’s polarity. Hydrophobic cyclopropyl groups reduce aqueous solubility .
- Stability : Sensitive to light and humidity; store under inert gas (N₂/Ar) at -20°C. Acidic/basic conditions may hydrolyze the thieno ring .
How does substituent variation impact pharmacological activity?
Answer:
- Cyclopropyl vs. Phenyl : Cyclopropyl increases metabolic stability but reduces π-stacking with aromatic residues in targets .
- Thieno vs. Oxadiazole Moieties : Thieno groups improve membrane permeability, while oxadiazoles enhance hydrogen bonding .
- SAR Studies : Systematic replacement of substituents (e.g., Cl → OMe) reveals trends in IC₅₀ values .
What purification strategies are effective for intermediates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
